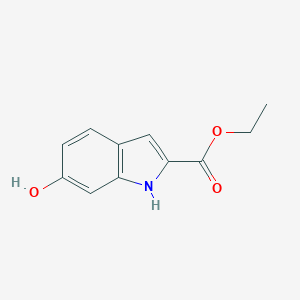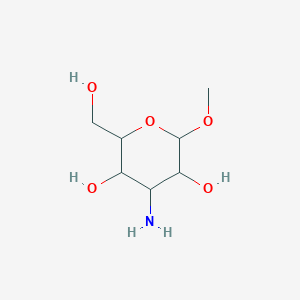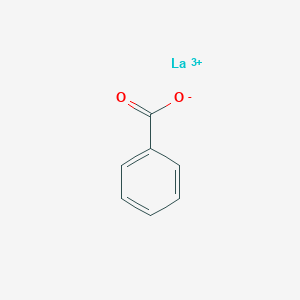
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester, also known as UDCA-TMS, is a synthetic derivative of ursodeoxycholic acid (UDCA). UDCA is a naturally occurring bile acid that has been used to treat various liver diseases. UDCA-TMS has been synthesized to improve the pharmacological properties of UDCA and increase its efficacy.
Mecanismo De Acción
The exact mechanism of action of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is not fully understood. However, it is believed to act through several pathways, including the activation of nuclear receptors, modulation of signaling pathways, and regulation of gene expression. 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid metabolism, inflammation, and liver regeneration.
Biochemical and Physiological Effects:
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been shown to have several biochemical and physiological effects, including the reduction of liver inflammation and fibrosis, the inhibition of cancer cell growth, and the improvement of insulin sensitivity. 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has also been shown to regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, the synthesis of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is complex and requires specialized equipment and expertise. Additionally, 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is expensive and may not be readily available for all researchers.
Direcciones Futuras
There are several future directions for the research and development of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester. One direction is the exploration of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the mechanism of action of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is synthesized through a multi-step process that involves the protection of the hydroxyl groups of UDCA, followed by esterification with trimethylsilyl chloride and oxidation with chromium trioxide. The final product is obtained after deprotection of the hydroxyl groups with trifluoroacetic acid. The synthesis of 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been extensively studied for its potential therapeutic applications in liver diseases, including non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and hepatocellular carcinoma (HCC). 5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer properties, making it a promising candidate for the treatment of these diseases.
Propiedades
Número CAS |
15093-99-9 |
|---|---|
Nombre del producto |
5beta-Cholan-24-oic acid, 3-oxo-7alpha,12alpha-bis(trimethylsiloxy)-, methyl ester |
Fórmula molecular |
C31H56O5Si2 |
Peso molecular |
564.9 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3-oxo-7,12-bis(trimethylsilyloxy)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C31H56O5Si2/c1-20(11-14-28(33)34-4)23-12-13-24-29-25(19-27(31(23,24)3)36-38(8,9)10)30(2)16-15-22(32)17-21(30)18-26(29)35-37(5,6)7/h20-21,23-27,29H,11-19H2,1-10H3/t20-,21+,23-,24+,25+,26-,27+,29+,30+,31-/m1/s1 |
Clave InChI |
LYEQLVCCHOHXEJ-KCWRXROSSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O[Si](C)(C)C)O[Si](C)(C)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O[Si](C)(C)C)O[Si](C)(C)C)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O[Si](C)(C)C)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)


![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)


